molecular formula C10H11Cl2NO2 B2897276 7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride CAS No. 1955554-99-0

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride

Cat. No.: B2897276
CAS No.: 1955554-99-0
M. Wt: 248.1
InChI Key: COJWAIIIPKODAL-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is an organic compound that belongs to the class of isoquinolines. Isoquinolines are a significant group of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride typically involves the cyclization of phenylalanines with formaldehyde, followed by hydrogenolytic splitting of the endocyclic benzylic C-N bond . This process can be carried out under various conditions, including the use of strong acids and elevated temperatures or milder, more chemoselective conditions using silyl triflate and a sterically encumbered pyridine base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have significant biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

Uniqueness

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is unique due to the presence of the chloro group and the carboxylic acid moiety, which confer distinct chemical reactivity and biological activity. These functional groups allow for specific interactions with biological targets and enable diverse chemical transformations, making it a valuable compound in research and industry.

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2.ClH/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14;/h1-3,9,12H,4-5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJWAIIIPKODAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)C=C(C=C2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-99-0
Record name 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
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